4-(4-Acetyl-2-methoxyphenoxy)butanoic acid
Overview
Description
“4-(4-Acetyl-2-methoxyphenoxy)butanoic acid” is a chemical compound with the molecular formula C13H16O5 . It has a molecular weight of 252.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16O5/c1-9(14)10-5-6-11(12(8-10)17-2)18-7-3-4-13(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)
. This code provides a detailed representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Predicted properties include a melting point of 142.97°C, a boiling point of approximately 453.1°C at 760 mmHg, and a density of approximately 1.2 g/cm³ . The compound has a refractive index of n20D 1.52 .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known to be a photolabile linker for the solid-phase synthesis of 4-substituted 1,2,3-triazoles . This suggests that it may interact with its targets through light-induced reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its role as a photolabile linker in the synthesis of 4-substituted 1,2,3-triazoles , it may be involved in the formation of these compounds, which are known to have various biological activities.
Result of Action
As a photolabile linker in the synthesis of 4-substituted 1,2,3-triazoles , it may contribute to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid . For instance, light conditions may affect its role as a photolabile linker . Other factors such as temperature, pH, and the presence of other molecules could also influence its stability and activity.
Properties
IUPAC Name |
4-(4-acetyl-2-methoxyphenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)10-5-6-11(12(8-10)17-2)18-7-3-4-13(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDTGPNCVIIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267491 | |
Record name | 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174884-22-1 | |
Record name | 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174884-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Acetyl-2-methoxyphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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